molecular formula C23H25N5O3 B10990995 N-[3-(1H-benzimidazol-2-yl)propyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

Cat. No.: B10990995
M. Wt: 419.5 g/mol
InChI Key: DKGYANBSDVCKSR-UHFFFAOYSA-N
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Description

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to an imidazolidinyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with the imidazolidinyl acetamide moiety under specific reaction conditions, such as the use of coupling reagents like EDC·HCl/HOBt·H2O .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The benzimidazole and imidazolidinyl rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The imidazolidinyl acetamide structure may enhance its binding affinity and specificity, leading to more pronounced biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Imidazolidinyl derivatives: These compounds have the imidazolidinyl structure and are used in various applications.

Uniqueness

N-[3-(1H-BENZIMIDAZOL-2-YL)PROPYL]-2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to its combined benzimidazole and imidazolidinyl acetamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H25N5O3/c29-21(24-13-6-11-20-25-17-9-4-5-10-18(17)26-20)15-19-22(30)28(23(31)27-19)14-12-16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,24,29)(H,25,26)(H,27,31)

InChI Key

DKGYANBSDVCKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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